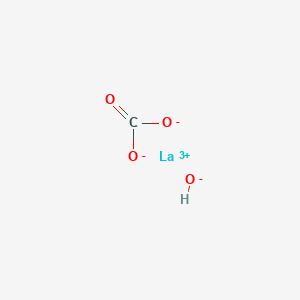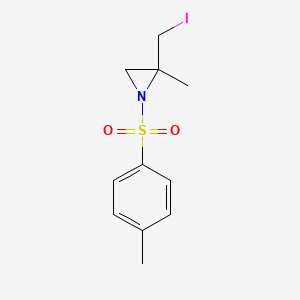
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodomethyl group, a methyl group, and a 4-methylbenzene-1-sulfonyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.
Introduction of the Iodomethyl Group: The iodomethyl group can be introduced via halogenation reactions, where a methyl group is substituted with an iodine atom using reagents such as iodine and a suitable oxidizing agent.
Attachment of the 4-Methylbenzene-1-sulfonyl Group: This step involves the sulfonylation of the aziridine ring using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, resulting in the formation of linear amines or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group or reduce the iodine to a less reactive species.
Common reagents and conditions used in these reactions include bases like sodium hydride or potassium tert-butoxide, oxidizing agents like m-chloroperbenzoic acid, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific nucleophile or reagent used.
Applications De Recherche Scientifique
2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine has several scientific research applications:
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs by modifying its structure to enhance biological activity or reduce toxicity.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a building block for bioactive molecules.
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine involves its high reactivity due to the strained aziridine ring and the presence of the iodomethyl and sulfonyl groups. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. The iodomethyl group can participate in substitution reactions, while the sulfonyl group can stabilize intermediates or transition states in various reactions. Molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Iodomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine include other aziridines with different substituents, such as:
2-(Chloromethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but with a chloromethyl group instead of an iodomethyl group.
2-(Bromomethyl)-2-methyl-1-(4-methylbenzene-1-sulfonyl)aziridine: Similar structure but with a bromomethyl group instead of an iodomethyl group.
2-(Iodomethyl)-2-methyl-1-(4-chlorobenzene-1-sulfonyl)aziridine: Similar structure but with a 4-chlorobenzene-1-sulfonyl group instead of a 4-methylbenzene-1-sulfonyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
200573-06-4 |
|---|---|
Formule moléculaire |
C11H14INO2S |
Poids moléculaire |
351.21 g/mol |
Nom IUPAC |
2-(iodomethyl)-2-methyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H14INO2S/c1-9-3-5-10(6-4-9)16(14,15)13-8-11(13,2)7-12/h3-6H,7-8H2,1-2H3 |
Clé InChI |
CBJMHQDQTFQUOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


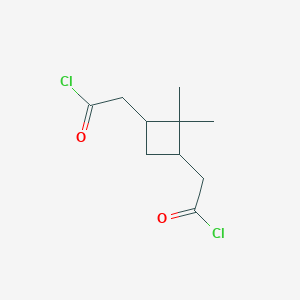
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)

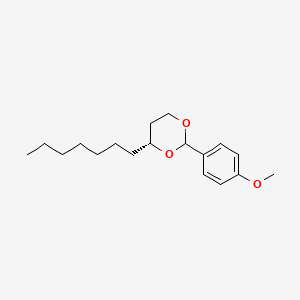
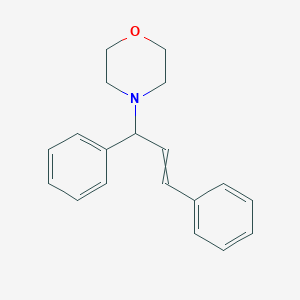
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)


